molecular formula C22H15ClO6 B3979343 methyl 5-{[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}furan-2-carboxylate

methyl 5-{[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}furan-2-carboxylate

Cat. No.: B3979343
M. Wt: 410.8 g/mol
InChI Key: YIZZCVVCUSCYSU-UHFFFAOYSA-N
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Description

Methyl 5-{[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}furan-2-carboxylate (IUPAC name) is a synthetic coumarin-furan hybrid compound with the molecular formula C₂₂H₁₅ClO₆ and a molecular weight of 410.81 g/mol . Its structure comprises a 4-phenyl-substituted chromen-2-one core linked via an oxymethyl bridge to a methyl furan-2-carboxylate moiety. Key identifiers include ChemSpider ID 2189052 and MDL number MFCD02331180 .

Properties

IUPAC Name

methyl 5-[(6-chloro-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClO6/c1-26-22(25)18-8-7-14(28-18)12-27-20-11-19-16(9-17(20)23)15(10-21(24)29-19)13-5-3-2-4-6-13/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZZCVVCUSCYSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)COC2=C(C=C3C(=CC(=O)OC3=C2)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-{[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}furan-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromenone Moiety: The chromenone moiety can be synthesized through the condensation of salicylaldehyde with an appropriate phenyl acetic acid derivative in the presence of a catalyst.

    Introduction of the Chloro Group: Chlorination of the chromenone moiety is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Furan Ring: The furan ring is synthesized separately through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound.

    Coupling Reaction: The final step involves the coupling of the chloro-chromenone moiety with the furan ring using a base-catalyzed nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-{[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Substituted derivatives with various functional groups

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C25H22ClO6
Molecular Weight: 418.4 g/mol
IUPAC Name: 5-methyl-4-{[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}furan-2-carboxylic acid
CAS Number: 326102-48-1

The compound's structure features a furan ring substituted with a carboxylate group and a chromenyl moiety, which contributes to its biological activity and potential applications.

Medicinal Chemistry

Methyl 5-{[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}furan-2-carboxylate has been investigated for its pharmacological properties, particularly its anti-inflammatory and anticancer activities.

Anti-inflammatory Activity

Research indicates that derivatives of chromenone compounds exhibit significant anti-inflammatory effects. A study demonstrated that this compound inhibited the production of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent in therapeutic applications .

Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. Its mechanism involves the modulation of signaling pathways related to cell survival and proliferation. For instance, it has been reported to inhibit the growth of breast cancer cells by targeting specific oncogenic pathways .

Material Science

The unique structural properties of this compound make it suitable for applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and as a precursor for polymer synthesis.

OLED Applications

Due to its favorable electronic properties, this compound has been explored as a potential material for OLEDs. Its ability to emit light upon electrical stimulation makes it an attractive candidate for enhancing the efficiency of light-emitting devices .

Polymer Precursor

The compound can be utilized as a building block in the synthesis of novel polymers with tailored properties for various industrial applications, including coatings and adhesives. Its reactivity allows for incorporation into polymer matrices, improving mechanical strength and thermal stability .

Case Study: Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of various chromenone derivatives, including this compound. The results indicated a significant reduction in inflammation markers in treated cells compared to controls, highlighting its potential therapeutic role .

Case Study: Anticancer Activity

In another investigation, researchers assessed the anticancer activity of this compound against multiple cancer cell lines. The findings revealed that it effectively induced apoptosis through caspase activation, establishing its potential as a lead compound for developing new anticancer drugs .

Mechanism of Action

The mechanism of action of methyl 5-{[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling.

    Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the structural and functional uniqueness of methyl 5-{[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}furan-2-carboxylate, a comparative analysis with analogous coumarin-furan derivatives is provided below.

Table 1: Structural and Functional Comparison of Coumarin-Furan Hybrids

Compound Name Molecular Formula Substituents (Chromene Ring) Furan Substituent Molecular Weight (g/mol) Key Properties/Applications
This compound C₂₂H₁₅ClO₆ 6-Cl, 4-Ph Methyl ester 410.81 High lipophilicity (XLogP3 ≈ 5.2); potential kinase inhibition
4-Butyl-6-chloro-2-oxo-2H-chromen-7-yl furan-2-carboxylate C₁₉H₁₇ClO₅ 6-Cl, 4-butyl Free carboxylic acid 360.79 Enhanced solubility vs. methyl ester; antimicrobial activity
Methyl 5-[(6-hexyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate C₂₈H₂₈O₆ 6-hexyl, 4-Ph Methyl ester 460.50 Higher XLogP3 (6.8); potential anticancer activity
3-(Furan-2-yl)-1-oxo-1H-isochromen-7-yl furan-2-carboxylate C₁₈H₁₀O₆ No substituents Furan-2-carboxylate ester 322.27 Lower molecular weight; fluorescence properties

Key Findings from Comparative Analysis

Substituent Effects on Lipophilicity :

  • The 6-chloro and 4-phenyl groups in the target compound contribute to its moderate lipophilicity (XLogP3 ≈ 5.2), making it suitable for membrane permeability in drug design . In contrast, the hexyl-substituted analog (C₂₈H₂₈O₆) exhibits significantly higher lipophilicity (XLogP3 = 6.8), which may enhance tissue penetration but reduce aqueous solubility .
  • The 4-butyl derivative (C₁₉H₁₇ClO₅) lacks the phenyl group, resulting in reduced steric bulk and improved solubility, as evidenced by its lower molecular weight (360.79 g/mol) .

Role of Esterification :

  • Methyl esterification of the furan carboxylate (as in the target compound) enhances metabolic stability compared to the free carboxylic acid analog (C₁₉H₁₇ClO₅), which is more prone to hydrolysis .

Biological Activity Trends: The unsubstituted chromene derivative (C₁₈H₁₀O₆) lacks halogen or alkyl groups, resulting in weaker bioactivity but notable fluorescence, suggesting applications in imaging .

Crystallographic and Synthetic Insights :

  • Derivatives like the target compound often require advanced crystallographic software (e.g., SHELX ) for structural validation due to their complex hydrogen-bonding networks and anisotropic displacement patterns .

Biological Activity

Methyl 5-{[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}furan-2-carboxylate is a compound with significant biological activity, particularly in the realm of medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C25H22ClO6
  • Molecular Weight : 418.4 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Several studies have highlighted its potential as an anticancer agent. The compound has shown efficacy in inhibiting the proliferation of various cancer cell lines, including breast and prostate cancer cells.
  • Antioxidant Properties : The presence of phenolic structures in its composition contributes to its antioxidant capabilities, which may help mitigate oxidative stress in biological systems.
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : Studies have shown that the compound can induce apoptosis in cancer cells by activating caspase pathways.
  • Antioxidant Mechanism : It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes, thereby reducing oxidative damage.
  • Modulation of Inflammatory Pathways : The compound inhibits pro-inflammatory cytokines and enzymes such as COX and LOX, contributing to its anti-inflammatory properties.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of breast cancer cell proliferation
AntioxidantScavenging of free radicals
Anti-inflammatoryReduction in IL-6 and TNF-alpha levels

Case Study Analysis

  • Anticancer Efficacy : A study conducted by Wen et al. (2017) demonstrated that the compound exhibited significant cytotoxicity against MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines with IC50 values below 20 µM, indicating potent anticancer activity.
  • Oxidative Stress Mitigation : Research published in MDPI highlighted the antioxidant properties of the compound, showing a marked increase in glutathione levels in treated cells compared to controls, suggesting its role in enhancing cellular defense mechanisms against oxidative stress.
  • Anti-inflammatory Mechanisms : A recent investigation revealed that treatment with this compound led to a significant decrease in markers of inflammation in a murine model of arthritis, supporting its potential use in inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 5-{[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}furan-2-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 5-{[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}furan-2-carboxylate

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